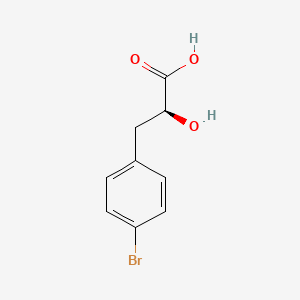
(S)-3-(4-ブロモフェニル)-2-ヒドロキシプロピオン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid is an organic compound with the molecular formula C9H9BrO3 It is a chiral molecule, meaning it has a non-superimposable mirror image
科学的研究の応用
(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
It has been identified as an inhibitor of phosphatase . Phosphatases are enzymes that remove a phosphate group from a protein in a process called dephosphorylation. They play a crucial role in cellular communication and signal transduction pathways.
Mode of Action
The exact mode of action of this compound is not well-documented. As a phosphatase inhibitor, it likely binds to the active site of the enzyme, preventing it from interacting with its substrate. This inhibition disrupts the normal dephosphorylation process, leading to changes in cellular signaling pathways .
Pharmacokinetics
Its solubility information suggests that it is slightly soluble in water and very soluble in ethyl alcohol and diethyl ether . This could influence its absorption and distribution
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid can be achieved through several methods. One common approach involves the enantioselective reduction of 4-bromophenylpyruvic acid using a chiral catalyst. This reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral rhodium catalyst under specific conditions, such as 35°C and 38002.6 Torr pressure .
Industrial Production Methods
Industrial production of (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.
化学反応の分析
Types of Reactions
(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Bromophenylacetic acid or 4-bromobenzaldehyde.
Reduction: 3-Phenyl-2-hydroxypropionic acid.
Substitution: 3-(4-Aminophenyl)-2-hydroxypropionic acid or 3-(4-Hydroxyphenyl)-2-hydroxypropionic acid.
類似化合物との比較
Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromophenylpropionic acid
- 4-Bromophenylalanine
Uniqueness
(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid is unique due to its chiral nature and the presence of both a bromine atom and a hydroxyl group. These features make it a valuable compound for asymmetric synthesis and the development of chiral drugs.
特性
IUPAC Name |
(2S)-3-(4-bromophenyl)-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPYVGILADXNJV-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2406594.png)
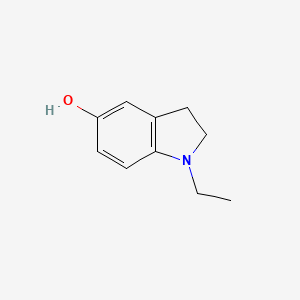

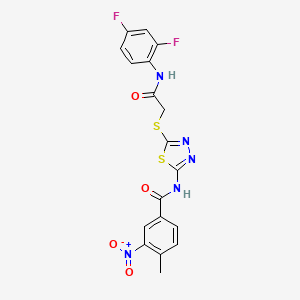
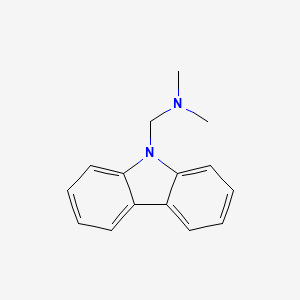
![2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile](/img/structure/B2406600.png)
![1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2406601.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)

![2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2406609.png)
![3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether](/img/structure/B2406610.png)
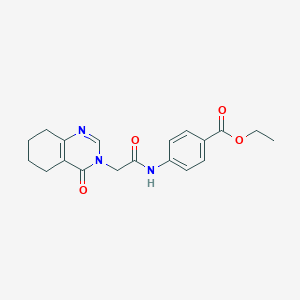
![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)
